
gamma-Glutamylcysteine
Overview
Description
Gamma-Glutamylcysteine is a dipeptide composed of L-glutamic acid and L-cysteine. It is found in animals, plants, fungi, some bacteria, and archaea. This compound is notable for its unusual gamma-bond between the constituent amino acids and serves as a key intermediate in the gamma-glutamyl cycle. It is the most immediate precursor to the antioxidant glutathione, which plays a crucial role in cellular defense against oxidative stress .
Preparation Methods
Gamma-Glutamylcysteine is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells. This process requires adenosine triphosphate and is catalyzed by the enzyme glutamate-cysteine ligase. The production of this compound is the rate-limiting step in glutathione synthesis .
In industrial settings, this compound can be produced using engineered enzymes. For example, this compound synthetase from Escherichia coli can be engineered to catalyze the formation of this compound from L-glutamic acid and L-cysteine . Another method involves using a phytochelatin synthase-like enzyme derived from Nostoc sp., which can be immobilized on a cellulose carrier for continuous production .
Chemical Reactions Analysis
Gamma-Glutamylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its conversion to glutathione by the enzyme glutathione synthetase, which adds a glycine molecule to this compound .
This compound can also participate in transpeptidation reactions catalyzed by gamma-glutamyl transpeptidase. This enzyme cleaves the gamma-glutamyl bond and transfers the gamma-glutamyl group to water (hydrolysis) or to amino acids or short peptides (transpeptidation) . The major products formed from these reactions include glutathione and various gamma-glutamyl peptides .
Scientific Research Applications
Antioxidant Properties
Role in Oxidative Stress Reduction
Gamma-Glutamylcysteine has been shown to effectively increase cellular glutathione levels, thereby enhancing the body’s antioxidant capacity. Studies indicate that supplementation can alleviate oxidative stress in various models:
- Alzheimer's Disease Model : In a murine model of Alzheimer's disease, this compound supplementation significantly reduced brain lipid peroxidation and protein carbonyls while increasing total glutathione levels. This was associated with improved spatial memory and reduced amyloid pathology, suggesting its potential in cognitive impairment prevention .
- HIV Treatment : Research indicates that this compound can increase intracellular glutathione levels in HIV-positive patients, potentially enhancing their immune response against oxidative stress .
Mechanism of Action
This compound acts as a cofactor for glutathione peroxidase, facilitating the detoxification of reactive oxygen species. It has been demonstrated to be as effective as glutathione itself in scavenging free radicals and preventing neuronal apoptosis in neurotoxic environments .
Clinical Applications
Supplementation in Chronic Diseases
Clinical trials have explored the efficacy of this compound as a dietary supplement for various chronic conditions:
- Dosage and Efficacy : A study found that a single oral dose of 2g of this compound elevated lymphocyte glutathione levels by approximately 53% within 90 minutes. This suggests its potential use as an adjunct therapy for diseases characterized by glutathione depletion, such as chronic fatigue syndrome and certain cancers .
- Pharmacokinetics : The pharmacokinetic profile reveals that glutathione levels peak at around 3 hours post-administration, indicating a transient but significant boost in antioxidant capacity .
Neuroprotective Effects
Neurodegeneration Prevention
Research indicates that this compound can protect against neurodegenerative processes:
- Neuroprotection in Models : In vitro studies show that this compound can prevent neuronal death induced by oxidative stress, making it a candidate for therapeutic strategies against neurodegenerative diseases like Parkinson's and Alzheimer's .
Nutraceutical Applications
Dietary Supplementation
This compound is increasingly recognized as a nutraceutical with potential health benefits:
- Boosting Immune Function : Its ability to enhance glutathione levels suggests that it may improve immune function, particularly in populations at risk for oxidative stress-related diseases .
Data Table: Summary of Research Findings
Mechanism of Action
Gamma-Glutamylcysteine exerts its effects primarily through its role as a precursor to glutathione. The enzyme glutamate-cysteine ligase catalyzes the formation of this compound from L-glutamic acid and L-cysteine. This compound is then converted to glutathione by glutathione synthetase .
Glutathione, in turn, participates in various cellular processes, including detoxification, antioxidant defense, and regulation of cellular proliferation and apoptosis. This compound indirectly influences these processes by maintaining adequate levels of glutathione .
Comparison with Similar Compounds
Gamma-Glutamylcysteine is unique due to its gamma-bond between L-glutamic acid and L-cysteine. Similar compounds include:
Glutathione: A tripeptide composed of L-glutamic acid, L-cysteine, and glycine.
Gamma-Glutamyl Transpeptidase: An enzyme that cleaves the gamma-glutamyl bond in glutathione and transfers the gamma-glutamyl group to other molecules.
Gamma-Glutamyl Peptides: Various peptides formed by the transfer of the gamma-glutamyl group to amino acids or short peptides.
This compound’s role as a precursor to glutathione and its involvement in the gamma-glutamyl cycle highlight its importance in maintaining cellular redox homeostasis and its potential therapeutic applications .
Biological Activity
Gamma-glutamylcysteine (γ-GC) is a dipeptide composed of glutamate and cysteine, serving as a precursor to glutathione (GSH), a crucial antioxidant in cellular defense against oxidative stress. This article explores the biological activity of γ-GC, focusing on its anti-inflammatory properties, antioxidant capabilities, and potential therapeutic applications.
1. Anti-Inflammatory Effects
Research has demonstrated that γ-GC possesses significant anti-inflammatory properties. A study conducted on murine models indicated that γ-GC administration reduced sepsis lethality and mitigated systemic inflammatory responses. Specifically, it inhibited lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The mechanism involves the suppression of reactive oxygen species (ROS) accumulation and the depletion of GSH in macrophages, suggesting a protective role against inflammation-induced tissue damage .
Table 1: Effects of γ-GC on Inflammatory Mediators in RAW264.7 Cells
Cytokine | Control Level | γ-GC Treatment Level | Reduction (%) |
---|---|---|---|
TNF-α | High | Low | 60% |
IL-1β | High | Low | 55% |
HMGB1 | High | Low | 50% |
2. Antioxidant Activity
γ-GC acts as an effective antioxidant, comparable to GSH itself. It has been shown to detoxify hydrogen peroxide in vitro, functioning as a cofactor for glutathione peroxidase-1 (GPx1). In neuronal models, γ-GC prevents apoptotic cell death induced by neurotoxic agents, indicating its potential neuroprotective effects .
Case Study: Neuroprotection in Animal Models
In an experimental study involving mice subjected to neurodegenerative conditions, administration of γ-GC resulted in significant protection against neuronal loss and motor impairment. The study highlighted that γ-GC could effectively reduce mitochondrial ROS levels, thereby preserving neuronal integrity under oxidative stress conditions .
3. Pharmacokinetics and Therapeutic Potential
A clinical trial investigated the pharmacokinetics of orally administered γ-GC. Participants receiving single doses of 2g and 4g showed significant increases in lymphocyte GSH levels, with a maximum increase observed at approximately 90 minutes post-administration. The results indicated a dose-dependent effect with GSH levels reaching two to three times above baseline .
Table 2: Pharmacokinetics of γ-GC Administration
Dose (g) | Time to Max GSH Increase (min) | Max GSH Level (nmol/10^6 cells) | Half-Life (h) |
---|---|---|---|
2 | 90 | 0.4 | 2-3 |
4 | 90 | 0.6 | 2-3 |
4. Clinical Implications
The findings suggest that γ-GC could serve as an adjunct therapy for conditions associated with chronic oxidative stress and inflammation, such as neurodegenerative diseases and chronic inflammatory disorders. Its ability to elevate intracellular GSH levels may enhance cellular resilience against oxidative damage .
Q & A
Basic Research Questions
Q. What is the enzymatic mechanism underlying gamma-glutamylcysteine synthesis, and how is it regulated in glutathione biosynthesis?
this compound (γ-GC) is synthesized via the ATP-dependent enzyme This compound synthetase (GCL) , which catalyzes the ligation of glutamate and cysteine. This step is rate-limiting in glutathione (GSH) biosynthesis . GCL comprises a catalytic subunit (GCLC) and a regulatory subunit (GCLM), with the latter modulating enzyme activity by altering affinity for substrates and inhibitors (e.g., feedback inhibition by GSH) . Methodologically, enzyme kinetics can be studied using purified GCL under varying ATP, glutamate, and cysteine concentrations, with activity assays (e.g., HPLC-based quantification of γ-GC) .
Q. How can this compound levels be quantified in cellular models, and what are the limitations of current techniques?
Quantification methods include:
- Liquid chromatography-mass spectrometry (LC-MS) for direct measurement of γ-GC in cell lysates, validated with isotopic labeling (e.g., [U-¹³C]-glutamine tracing) .
- Enzymatic recycling assays using γ-glutamyltransferase (GGT) to hydrolyze γ-GC, followed by fluorometric detection of liberated cysteine . Limitations: γ-GC’s instability (rapid conversion to GSH) necessitates immediate sample stabilization (e.g., acidification with perchloric acid) and cold-chain processing .
Advanced Research Questions
Q. How do contradictory findings on this compound abundance in cancer models (e.g., MYC-driven tumors) inform therapeutic strategies?
In MYC-driven liver tumors, γ-GC levels are reduced compared to adjacent tissue due to suppressed GCL activity, as shown by [U-¹³C]-glutamine isotope tracing and Western blot analysis of GCLC expression . However, other studies report γ-GC upregulation in tumors with oxidative stress adaptation . Methodological considerations:
- Use metabolic flux analysis to map γ-GC dynamics in context-specific models (e.g., hypoxia, oncogene activation).
- Evaluate γ-GC’s dual role as a GSH precursor versus a standalone antioxidant in tumor redox homeostasis .
Q. What experimental approaches are optimal for studying this compound’s neuroprotective effects in neurodegenerative disease models?
- In vitro models : Treat neuronal or astrocytic cultures with γ-GC ethyl ester (GCEE), a membrane-permeable derivative, to bypass GSH transport limitations. Monitor GSH synthesis via HPLC and assess neuroprotection against Aβ oligomers or ROS using viability assays (e.g., MTT) .
- In vivo models : Administer oral γ-GC to transgenic mice (e.g., Alzheimer’s models) and quantify brain GSH via magnetic resonance spectroscopy (MRS) or glutathione peroxidase activity assays .
Q. How can genetic models (e.g., GCLC knockouts) elucidate this compound’s role in systemic redox regulation?
- CRISPR-Cas9-mediated GCLC knockout in cell lines or mice disrupts γ-GC synthesis, enabling studies of compensatory pathways (e.g., cysteine import via xCT transporter) .
- Tissue-specific knockouts (e.g., liver vs. brain) reveal organ-specific redox dependencies. For example, GCLC-deficient hepatocytes exhibit heightened sensitivity to acetaminophen-induced toxicity, reversible with γ-GC supplementation .
Q. Methodological and Analytical Challenges
Q. How to resolve discrepancies in this compound’s stability during in vitro experiments?
- Chemical stabilization : Use ester derivatives (e.g., GCEE) to enhance γ-GC stability and cellular uptake .
- Enzyme immobilization : Immobilize GCL on cellulose matrices to enable repeated γ-GC production without enzyme degradation, as demonstrated in biotechnological applications .
Q. What are the ethical and practical considerations for studying this compound in human subjects with genetic deficiencies?
Patients with GCL deficiency (OMIM #230450) exhibit hemolytic anemia and neurological symptoms. Ethical guidelines:
- Obtain informed consent for genetic testing (GCLC/GCLM sequencing) and enzyme activity assays in erythrocytes .
- Avoid drugs that exacerbate oxidative stress (e.g., sulfonamides) in clinical trials involving γ-GC supplementation .
Q. Data Interpretation and Contradiction Analysis
Q. How to differentiate this compound’s effects from glutathione in inflammatory models?
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKHVBHSGLULN-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212978 | |
Record name | gamma-Glutamylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-Glutamylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
636-58-8 | |
Record name | γ-L-Glutamyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Glutamylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Glutamylcysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | gamma-Glutamylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | G-Glu-cys trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-GLUTAMYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M984VJS48P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Glutamylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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